molecular formula C14H10O2S B5151503 2-hydroxy-3-methyl-9H-thioxanthen-9-one

2-hydroxy-3-methyl-9H-thioxanthen-9-one

Cat. No. B5151503
M. Wt: 242.29 g/mol
InChI Key: IPSXHZSTGGEFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-methyl-9H-thioxanthen-9-one, also known as Thioflavin T, is a fluorescent dye commonly used in scientific research. This dye has been extensively studied due to its unique properties, which make it an ideal tool for studying protein aggregation and amyloid fibril formation.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methyl-9H-thioxanthen-9-one T involves its binding to amyloid fibrils. The dye binds to the β-sheet structure of amyloid fibrils, causing a shift in its fluorescence spectrum. This shift in fluorescence can be used to detect and quantify the presence of amyloid fibrils in a sample. 2-hydroxy-3-methyl-9H-thioxanthen-9-one T has also been shown to inhibit amyloid fibril formation, making it a potential therapeutic agent for neurodegenerative diseases.
Biochemical and Physiological Effects
2-hydroxy-3-methyl-9H-thioxanthen-9-one T has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with cellular processes. However, it is important to note that 2-hydroxy-3-methyl-9H-thioxanthen-9-one T is a dye and can interfere with fluorescence-based assays if not used appropriately.

Advantages and Limitations for Lab Experiments

2-hydroxy-3-methyl-9H-thioxanthen-9-one T has several advantages for lab experiments. It is a highly sensitive and specific tool for detecting and quantifying amyloid fibrils. It is also easy to use and can be applied to a variety of experimental settings. However, 2-hydroxy-3-methyl-9H-thioxanthen-9-one T has some limitations. It is not suitable for studying non-amyloid protein aggregation, and its use can interfere with fluorescence-based assays if not used appropriately.

Future Directions

For 2-hydroxy-3-methyl-9H-thioxanthen-9-one T research include the development of new derivatives with improved properties, such as increased specificity and sensitivity. There is also a need for the development of new techniques for studying protein aggregation and amyloid fibril formation in vivo. Additionally, the use of 2-hydroxy-3-methyl-9H-thioxanthen-9-one T as a therapeutic agent for neurodegenerative diseases is an area of active research.

Synthesis Methods

The synthesis of 2-hydroxy-3-methyl-9H-thioxanthen-9-one T involves the reaction of 2-hydroxy-3-methyl-9H-thioxanthen-9-one with thiosemicarbazide in the presence of sulfuric acid. The resulting product is a yellow crystalline powder that is highly fluorescent. 2-hydroxy-3-methyl-9H-thioxanthen-9-one T is soluble in water, ethanol, and dimethyl sulfoxide (DMSO), making it easy to use in a variety of experimental settings.

Scientific Research Applications

2-hydroxy-3-methyl-9H-thioxanthen-9-one T is widely used in scientific research to study protein aggregation and amyloid fibril formation. It has been shown to bind specifically to amyloid fibrils, which are associated with several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. 2-hydroxy-3-methyl-9H-thioxanthen-9-one T is used to detect and quantify amyloid fibrils in vitro and in vivo, making it a valuable tool for understanding the underlying mechanisms of these diseases.

properties

IUPAC Name

2-hydroxy-3-methylthioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSXHZSTGGEFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5233099

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